

# A Comparative Crystallographic Analysis of Three Pyrimidine-Based Compounds

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## Compound of Interest

Compound Name: Methyl pyrimidine-4-carboxylate

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of three distinct pyrimidine-based compounds: N-(pyrimidyl)gabapentin, N-(pyrimidyl)baclofen, and 2,4,6-triaminopyrimidine-1,3-dium dinitrate. The structural data, crucial for understanding molecular interactions and aiding in drug design, is presented in a clear, comparative format. Detailed experimental methodologies for X-ray crystallography are also provided to support the replication and validation of these findings.

This guide synthesizes crystallographic data from peer-reviewed studies to offer a side-by-side comparison of the key structural parameters of these pyrimidine derivatives. Understanding the three-dimensional arrangement of atoms in these molecules is fundamental to elucidating their structure-activity relationships.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for N-(pyrimidyl)gabapentin, N-(pyrimidyl)baclofen, and 2,4,6-triaminopyrimidine-1,3-dium dinitrate, facilitating a direct comparison of their solid-state structures.

Parameter	N-(pyrimidyl)gabapentin	N-(pyrimidyl)baclofen	2,4,6-triaminopyrimidine-1,3-dium dinitrate
Chemical Formula	C <sub>13</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub>	C <sub>4</sub> H <sub>9</sub> N <sub>5</sub> <sup>2+</sup> ·2NO <sub>3</sub> <sup>-</sup>
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	Pc	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
Unit Cell Dimensions			
a (Å)	9.789(5)	10.123(5)	8.1349(3)
b (Å)	7.012(5)	11.012(5)	14.1118(5)
c (Å)	10.211(5)	12.345(5)	9.8863(4)
α (°)	90	90	90
β (°)	109.87(5)	105.98(5)	109.808(2)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	658.9(7)	1321.1(11)	1067.89(7)
Z	2	4	4

## Experimental Protocols

The determination of the crystal structures for these pyrimidine-based compounds involves a standardized workflow, from crystal growth to data analysis. The following sections provide a detailed methodology for these key experiments.

## Synthesis and Crystallization

N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen: The synthesis of these compounds involves the reaction of gabapentin or baclofen with a suitable pyrimidine derivative. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

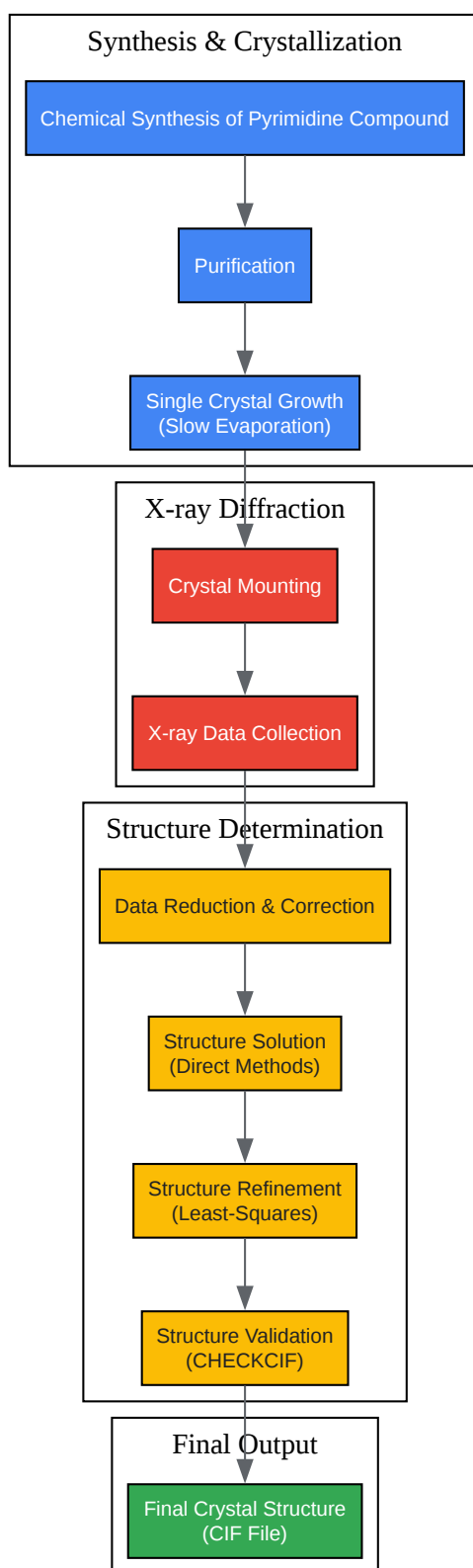
2,4,6-triaminopyrimidine-1,3-dium dinitrate: To synthesize the title compound, 2,4,6-triaminopyrimidine (20 mg) is dissolved in ethanol (10 mL), and the solution is stirred for 3 hours.<sup>[1]</sup> A few drops of nitric acid are then added, and the resulting pale-yellow solution is filtered and allowed to evaporate slowly at room temperature.<sup>[1]</sup> After approximately 15 days, pale-yellow crystals suitable for X-ray data collection are obtained.<sup>[1]</sup>

## X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal of the compound is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector. Data are collected over a range of crystal orientations.
- **Data Reduction:** The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. This step yields a set of unique reflection intensities.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- **Structure Refinement:** The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final refined crystal structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.

## Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules, from sample preparation to final structure validation.



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## References

- 1. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-dium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
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